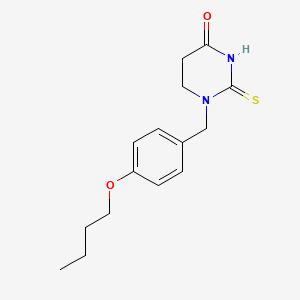![molecular formula C29H40O2 B12691823 3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] CAS No. 93803-64-6](/img/structure/B12691823.png)
3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthol units linked by a methylene bridge, with tert-butyl groups attached to the naphthol rings. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] typically involves the reaction of 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthol units to dihydronaphthol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydronaphthol derivatives, and substituted naphthol compounds, each with distinct chemical and physical properties.
Scientific Research Applications
3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Additionally, its antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Benzene, 1,1’-methylenebis[3-methyl-]
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
Uniqueness
Compared to similar compounds, 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] stands out due to its unique naphthol structure and the presence of tert-butyl groups, which enhance its stability and reactivity
Properties
CAS No. |
93803-64-6 |
|---|---|
Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-tert-butyl-3-[(4-tert-butyl-3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C29H40O2/c1-28(2,3)24-22-13-9-7-11-18(22)15-20(26(24)30)17-21-16-19-12-8-10-14-23(19)25(27(21)31)29(4,5)6/h15-16,30-31H,7-14,17H2,1-6H3 |
InChI Key |
OADXKVRWSMWMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CCCCC2=CC(=C1O)CC3=C(C(=C4CCCCC4=C3)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


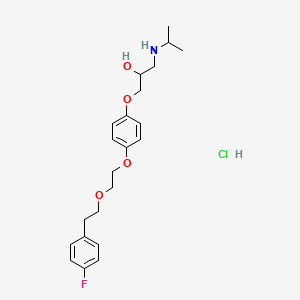

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
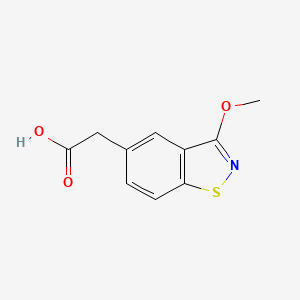
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
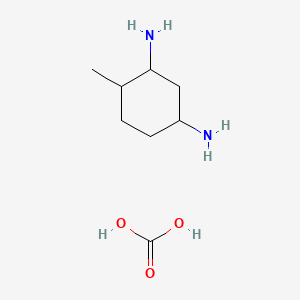
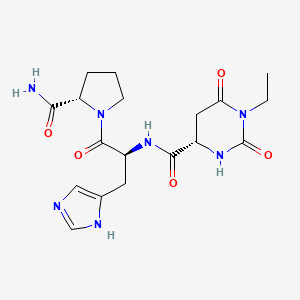
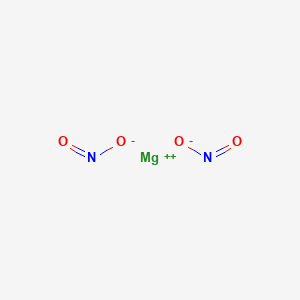
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
